Metoserpate-d3
Description
Metoserpate-d3 is a deuterated analog of metoserpate, a compound often used in analytical chemistry and pharmaceutical research as an internal standard for mass spectrometry (MS)-based quantification. The deuterium substitution (three deuterium atoms) enhances its stability and reduces interference during isotopic dilution analysis, ensuring precise measurements in complex matrices like biological fluids . It is commercially available through TRC Canada (2.5 mg vials, catalog number CDDM-M338812-2.5mg) and is utilized in drug metabolism studies, pharmacokinetic assays, and environmental monitoring .
Properties
Molecular Formula |
C₂₄H₂₉D₃N₂O₅ |
|---|---|
Molecular Weight |
431.54 |
Synonyms |
(3β,16β,17α,18α,20α)-11,17,18-Trimethoxyyohimban-16-carboxylic Acid-d3 Methyl Ester; O-Methyl-18-epireserpic Acid-d3 Methyl Ester; 18-epi-O-Methylreserpic Acid-d3 Methyl Ester; Mepiserpate-d3; Methyl O-Methyl-18-epi-reserpate-d3; Methyl O-Methyl-18-e |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare Metoserpate-d3 with structurally or functionally related deuterated compounds and non-deuterated analogs.
Deuterated Analogs
Deuterated compounds are critical for isotopic labeling and quantitative analysis. Key comparisons include:
Ecgonine Methylester-D3.HCl
- Structure : Deuterated derivative of ecgonine methylester, a cocaine metabolite.
- Molecular Formula: C10H14D3NO3·HCl.
- Applications : Used in forensic toxicology and metabolite tracking via MS .
- Key Difference : Unlike this compound, which is a methyl ester derivative, ecgonine methylester-D3.HCl contains a bicyclic tropane backbone, making it specific to cocaine-related studies .
EDDP-D3 Perchlorate
- Structure : Deuterated analog of EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium), a methadone metabolite.
- Molecular Formula : C20H21D3N·ClO3.
- Applications : Employed in opioid metabolism studies.
- Key Difference : EDDP-D3’s phenylpyrrolinium structure contrasts with this compound’s ester-based framework, leading to divergent fragmentation patterns in MS .
Methyl Diethyldithiocarbamate-d3
- Structure : Deuterated version of a dithiocarbamate ester.
- Applications : Functions as a labeling reagent in environmental monitoring.
- Key Difference : Its sulfur-containing structure enables distinct reactivity in metal chelation, unlike this compound’s oxygen-dominated ester group .
Non-Deuterated Structural Analogs
Non-deuterated compounds with similar ester or methyl groups include:
Methyl Methylphosphonate
- CAS RN : 1066-53-1.
- Molecular Formula : C2H7O3P.
- Applications: Used in organophosphorus chemistry and pesticide synthesis.
- Key Difference : The phosphonate group confers hydrolytic stability, whereas this compound’s ester linkage is more prone to enzymatic cleavage .
Lacosamide Derivatives
- Examples : Lacosamide USP Related Compound B (CAS 1822463-67-1) and Lacosamide EP Impurity F (CAS 1466-67-7).
- Applications : Reference standards for antiepileptic drug quality control.
- Key Difference : Lacosamide derivatives contain acetamide and benzyl groups, contrasting with this compound’s simpler ester structure .
Comparative Data Table
† Structural details of this compound are proprietary but inferred to include a methyl ester and deuterium substitution .
Analytical Performance
- This compound : Validated as an internal standard in a 2021 Frontiers in Medicine study, achieving >99% precision in spike-recovery experiments using deuterated analogs .
- EDDP-D3 : Demonstrated 95–102% accuracy in quantifying methadone metabolites in urine samples, highlighting the reliability of deuterated standards in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
